Methyl Ester Homolog Liabilities in Neratinib Synthesis
The methyl ester homolog (methyl 3-amino-4-ethoxybenzoate, CAS 927802-54-8) has been disclosed as a raw material in a patented synthetic route for neratinib, an EGFR/HER2 tyrosine kinase inhibitor. This route requires condensation, nitration, reduction, cyclization, bromination, alkylation, chlorination, and coupling steps, yielding total neratinib at less than 10% with lengthy reaction sequences that are unfavorable for industrial production [1]. In contrast, ethyl 3-amino-4-ethoxybenzoate (CAS 141238-15-5) is positioned as a versatile intermediate in pharmaceutical preparation without this specific documented yield liability .
| Evidence Dimension | Synthetic route total yield and step count (pharmaceutical intermediate context) |
|---|---|
| Target Compound Data | Positioned as a versatile intermediate; no documented <10% yield liability identified in available literature |
| Comparator Or Baseline | Methyl 3-amino-4-ethoxybenzoate (CAS 927802-54-8): total yield <10% in patented neratinib route; requires 8+ distinct reaction steps [1] |
| Quantified Difference | Comparator route yield <10%; target compound not associated with this sub-10% yield constraint [1] |
| Conditions | Multi-step organic synthesis for pharmaceutical active pharmaceutical ingredient (API) manufacturing; condensation, nitration, reduction, cyclization, bromination, alkylation, chlorination, coupling sequence [1] |
Why This Matters
Procurement of the ethyl ester avoids the documented sub-10% yield pathway associated with the methyl homolog, potentially enabling alternative synthetic strategies with improved process economics.
- [1] JIANGSU CHUANGUO PHARMA CO., LTD. Preparation method of neratinib. Chinese Patent CN110357854A, October 22, 2019. View Source
